N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide
Description
N⁴-[2-(5-Fluoro-1H-indol-3-yl)ethyl]isonicotinamide is a synthetic compound featuring a 5-fluoro-substituted indole core linked via an ethyl group to an isonicotinamide moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, such as melatonin and serotonin derivatives . The fluoro substitution at the C5 position of the indole ring enhances metabolic stability compared to hydroxyl or methoxy groups, as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative degradation .
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBXFLBMDEDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoroindole and isonicotinic acid.
Formation of Intermediate: The 5-fluoroindole is reacted with ethyl bromoacetate in the presence of a base to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with isonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide (HWH)
- Structure : Differs from the target compound by replacing the isonicotinamide group with an acetamide.
- Biological Relevance: Identified as a fragment inhibitor of the Wnt deacylase Notum, structurally resembling melatonin but with a fluoro substituent instead of a methoxy group at the indole C2 position .
Melatonin
- Structure : Contains a methoxy group at the indole C5 position and an ethanamide side chain.
- Biological Role : Regulates circadian rhythms via melatonin receptors. The methoxy group is critical for receptor binding but is metabolically labile.
1,3,5-Triazine Derivatives (Compound 2 and 12)
- Structure: Compound 2: N²-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM for 5-HT7 receptor). Compound 12: N²-(2-(1H-Indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (Ki = 18 nM for 5-HT7 receptor) .
- Key Findings: The 5-fluoro-indole-ethyl group in Compound 2 enhances 5-HT7 receptor affinity compared to non-fluorinated analogs. Metabolic stability of these triazine derivatives is moderate, with hepatotoxicity observed only at >50 µM concentrations.
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide
- Structure : Features a hydroxyl group at the indole C5 position.
- Synthesis : Prepared via reaction with 4-nitrophenyl chloroformate, highlighting the reactivity of the hydroxyl group .
- Comparison : The 5-fluoro substitution in the target compound avoids the metabolic drawbacks of hydroxyl groups (e.g., glucuronidation) and may enhance blood-brain barrier penetration .
Structural and Pharmacokinetic Analysis Table
Key Research Findings and Implications
Fluorine Substitution : The 5-fluoro group in the target compound and analogs enhances metabolic stability and receptor affinity compared to hydroxyl/methoxy variants, making it a strategic modification for CNS-targeted drugs .
Backbone Influence : The isonicotinamide moiety may confer unique hydrogen-bonding interactions, differentiating the target compound from acetamide or triazine-based analogs in target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
